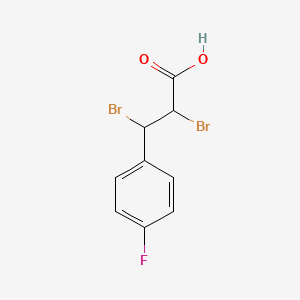

![molecular formula C10H12N2OS B2476864 1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one CAS No. 14089-00-0](/img/structure/B2476864.png)

1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

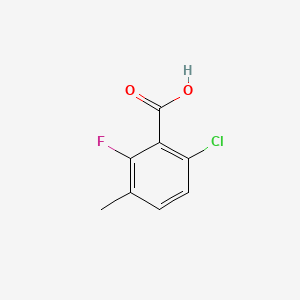

“1-[3-(methylsulfanyl)phenyl]tetrahydro-2H-imidazol-2-one” is a chemical compound with the molecular formula C10H12N2OS . It’s a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

Imidazole, the core structure of “this compound”, is known as 1, 3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of “this compound” is not provided in the sources I have.Aplicaciones Científicas De Investigación

Carbon-Sulfur Bond Formation : Norris and Leeman (2008) developed a palladium-catalyzed carbon-sulfur bond formation process using modified Migita reaction conditions, applied in the synthesis of a former antiasthma drug candidate. This reaction was further developed into a general method for thioaryl halide cross-coupling, demonstrating its broad applicability in organic synthesis (Norris & Leeman, 2008).

Ionic Liquid Applications : A study by van den Broeke et al. (2002) introduced a novel fluorous room-temperature ionic liquid for homogeneous hydrosilylation reactions, showing potential in catalyst recycling and demonstrating fluorous biphasic behavior. This research indicates the utility of imidazole derivatives in green chemistry applications (van den Broeke, Winter, Deelman, & van Koten, 2002).

Catalysis in Organic Synthesis : Zolfigol et al. (2013) reported on an ionic liquid that catalyzes the synthesis of 1,2,4,5-tetrasubstituted imidazoles, highlighting its efficiency under solvent-free conditions. This illustrates the role of such compounds in facilitating environmentally-friendly chemical synthesis (Zolfigol et al., 2013).

Thermochemical Properties : Emel’yanenko et al. (2017) studied the vapor pressures and standard enthalpies of vaporization of various phenyl substituted imidazoles. This research provides valuable data for the practical application of these compounds in various industrial processes (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).

Synthesis of Novel Structures : Mallah (2020) focused on the design and synthesis of new structures of imidazolium salts, showcasing the diverse applications of these compounds in potential drug development (Mallah, 2020).

Microwave-Assisted Synthesis : Kamila et al. (2011) demonstrated the microwave-assisted synthesis of novel functionalized hydantoin derivatives, converting them to 5-(Z) arylidene-4H-imidazoles. This research highlights the efficiency of modern synthetic techniques in the preparation of these compounds (Kamila, Ankati, & Biehl, 2011).

Propiedades

IUPAC Name |

1-(3-methylsulfanylphenyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-14-9-4-2-3-8(7-9)12-6-5-11-10(12)13/h2-4,7H,5-6H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXBMIPVXLRMSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2476781.png)

![N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476782.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2476784.png)

![N-(2-fluorophenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476791.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2476799.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2476800.png)